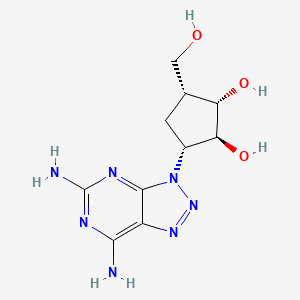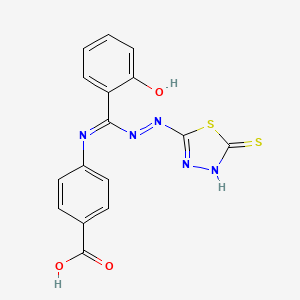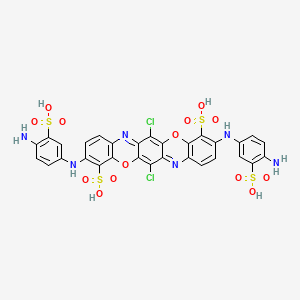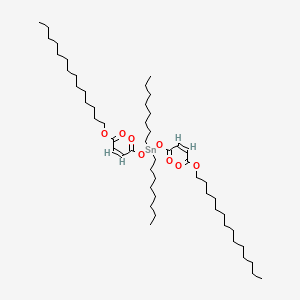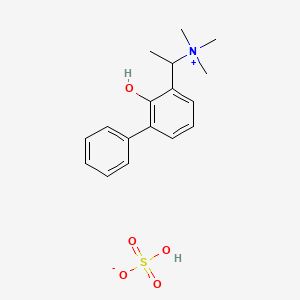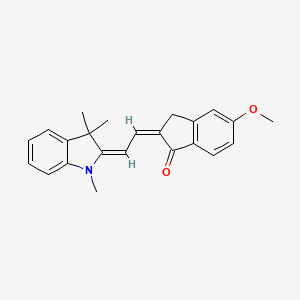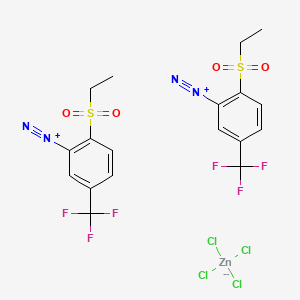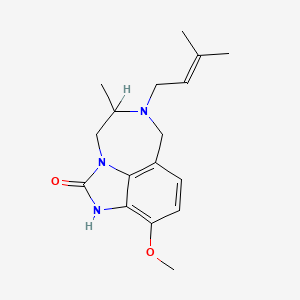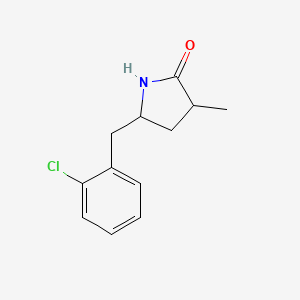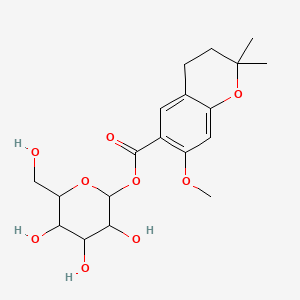
alpha-D-Cymarose pyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Cymarose pyranose is a type of sugar molecule that belongs to the class of pyranoses. Pyranoses are saccharides that have a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a derivative of cymarose, a deoxy sugar commonly found in cardiac glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Cymarose pyranose typically involves the cyclization of its open-chain form. This process can be achieved through the reaction of an aldehyde group with a hydroxyl group, forming a cyclic hemiacetal. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that contain cardiac glycosides. Alternatively, it can be synthesized chemically through controlled reactions in a laboratory setting, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Cymarose pyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Alpha-D-Cymarose pyranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiac glycosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-D-Cymarose pyranose involves its interaction with specific molecular targets and pathways. In the context of cardiac glycosides, it binds to and inhibits the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparison with Similar Compounds
Alpha-D-Cymarose pyranose can be compared with other similar compounds, such as:
Alpha-D-Glucose pyranose: A common sugar with a similar pyranose ring structure but different functional groups.
Alpha-D-Mannose pyranose: Another sugar with a pyranose ring, differing in the orientation of hydroxyl groups.
Alpha-D-Galactose pyranose: Similar in structure but with different stereochemistry at specific carbon atoms.
These comparisons highlight the unique structural features and functional properties of this compound, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
89253-98-5 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
InChI Key |
DBDJCJKVEBFXHG-JRTVQGFMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



